molecular formula C17H20N2O6S B6062329 N'-(3-ethoxy-2-hydroxybenzylidene)-3,4-dimethoxybenzenesulfonohydrazide

N'-(3-ethoxy-2-hydroxybenzylidene)-3,4-dimethoxybenzenesulfonohydrazide

Cat. No. B6062329
M. Wt: 380.4 g/mol
InChI Key: GPYUYCWKXKDDLI-WQRHYEAKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(3-ethoxy-2-hydroxybenzylidene)-3,4-dimethoxybenzenesulfonohydrazide, also known as EHBMDH, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the class of hydrazones and has shown promising results in various research studies.

Mechanism of Action

The mechanism of action of N'-(3-ethoxy-2-hydroxybenzylidene)-3,4-dimethoxybenzenesulfonohydrazide involves its interaction with various cellular targets, including enzymes and receptors. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. Additionally, this compound has been shown to modulate the activity of certain receptors, including the peroxisome proliferator-activated receptor gamma (PPARγ).
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including the inhibition of inflammatory mediators, the modulation of lipid metabolism, and the induction of apoptosis in cancer cells. It has also been shown to exhibit neuroprotective effects and to improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N'-(3-ethoxy-2-hydroxybenzylidene)-3,4-dimethoxybenzenesulfonohydrazide in lab experiments is its ability to exhibit multiple biological activities, making it a versatile compound for studying various cellular pathways. However, one of the limitations of using this compound is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

Several future directions for the study of N'-(3-ethoxy-2-hydroxybenzylidene)-3,4-dimethoxybenzenesulfonohydrazide include investigating its potential applications in the treatment of various diseases, including cancer, neurodegenerative disorders, and metabolic disorders. Additionally, further research is needed to elucidate the precise mechanisms underlying its biological activities and to optimize its pharmacological properties for clinical use.

Synthesis Methods

The synthesis of N'-(3-ethoxy-2-hydroxybenzylidene)-3,4-dimethoxybenzenesulfonohydrazide involves the reaction between 3,4-dimethoxybenzenesulfonylhydrazide and 3-ethoxy-2-hydroxybenzaldehyde in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain the pure compound.

Scientific Research Applications

N'-(3-ethoxy-2-hydroxybenzylidene)-3,4-dimethoxybenzenesulfonohydrazide has been studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit various biological activities, including anti-inflammatory, antioxidant, and anti-tumor effects.

properties

IUPAC Name

N-[(Z)-(3-ethoxy-2-hydroxyphenyl)methylideneamino]-3,4-dimethoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O6S/c1-4-25-15-7-5-6-12(17(15)20)11-18-19-26(21,22)13-8-9-14(23-2)16(10-13)24-3/h5-11,19-20H,4H2,1-3H3/b18-11-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPYUYCWKXKDDLI-WQRHYEAKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1O)C=NNS(=O)(=O)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC(=C1O)/C=N\NS(=O)(=O)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.